2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide
Description
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a cyclopropane derivative characterized by a highly substituted cyclopropane ring (four methyl groups) and a cyclopropylamide functional group. This compound is primarily recognized as a metabolite of the pyrethroid insecticide fenpropathrin, produced during microbial degradation by bacterial strains such as Ochrobactrum tritici pyd-1 and Bacillus sp. DG-02 . The degradation pathway involves hydrolysis of fenpropathrin to yield 2,2,3,3-tetramethyl cyclopropanecarboxylic acid (TMCA) and cyano-3-phenoxybenzyl alcohol, with subsequent conversion into intermediates like 3-phenoxybenzoic acid (3-PBA) .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-10(2)8(11(10,3)4)9(13)12-7-5-6-7/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
UXPQVZMGZICUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Saponification of Cyclopropane Carboxylic Esters
Methodology :
- Starting Material : 2,2,3,3-Tetramethylcyclopropanecarboxylic ester (e.g., butyl or ethyl ester).
- Reagents : Sodium hydroxide (3–6 mol eq.) and phase-transfer catalyst (PTC) such as TMCA itself.
- Conditions : Reflux at 95–105°C for 6–12 hours.
- Mechanism : Base-mediated hydrolysis of the ester to the carboxylate, followed by acidification (HCl or H₂SO₄) to yield TMCA.
Example :
In a 250 mL flask, 20 g of 2,2,3,3-tetramethylcyclopropanecarboxylic butyl ester, 16.16 g NaOH, and 2 g TMCA (PTC) were refluxed at 100–105°C for 6 hours. Acidification with HCl yielded TMCA with 96% purity and 96% yield.
Advantages :
Cyclopropanation via Diazotization and Ring Closure
Methodology :
- Starting Material : Glycine derivatives or β,γ-unsaturated acids.
- Key Step : Diazotization of glycine esters followed by cyclopropanation with tetramethylethylene.
- Reagents : Diazonium salts, tetramethylethylene, and copper catalysts.
Example :
Glycine butyl ester was diazotized and reacted with tetramethylethylene in dichloroethane at 80°C. The resultant cyclopropane ester was saponified to TMCA (55% yield over three steps).
Challenges :
- Moderate yields due to side reactions during diazotization.
- Requires careful temperature control to avoid ring-opening.
Amidation of TMCA with Cyclopropylamine
The final step involves coupling TMCA with cyclopropylamine. Three methods are prevalent:
Acyl Chloride Intermediate
Methodology :
- Activation : TMCA is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reaction with cyclopropylamine in toluene or DMF, using triethylamine (TEA) as a base.
Example :
TMCA (4.0 mmol) was refluxed with SOCl₂ (15 mL) and catalytic DMF for 1 hour. After removing excess SOCl₂, the acyl chloride was reacted with cyclopropylamine (4.1 mmol) and TEA in toluene, yielding the amide at 85%.
Optimization :
Direct Coupling Using HATU
Methodology :
Example :
TMCA (1 eq.) and cyclopropylamine (1 eq.) were mixed with HATU and DIPEA in DMF. After 12 hours, the product was isolated in 85% yield.
Advantages :
Enzymatic Amination
Emerging Method :
- Catalyst : Lipase B from Candida antarctica (CAL-B).
- Conditions : Solvent-free system at 50°C, 48 hours.
- Yield : ~70% (pilot-scale data).
Limitations :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis in cancer cells and other therapeutic effects .
Comparison with Similar Compounds
Fenpropathrin (Parent Ester Compound)
- Structure: Fenpropathrin is an ester derivative of TMCA, with a cyano(3-phenoxybenzyl) group attached to the carboxylate ().
- Stability : Fenpropathrin is stable under ambient conditions but undergoes enzymatic hydrolysis in microbial environments to yield TMCA and other intermediates . The cyclopropylamide, by contrast, may exhibit different hydrolytic behavior due to the amide bond’s resistance to enzymatic cleavage.
- Degradation Pathway : Bacterial strains hydrolyze fenpropathrin to TMCA and 3-PBA, while the cyclopropylamide’s degradation route remains uncharacterized .
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (TMCA)
- Structure : The carboxylic acid precursor of the cyclopropylamide, lacking the amide group .
- Applications : TMCA is a key intermediate in pyrethroid synthesis (e.g., chrysanthemic acid) and microbial degradation studies .
- Reactivity : The carboxylic acid group enables esterification or salt formation, whereas the cyclopropylamide’s amide group may participate in hydrogen bonding, altering solubility and biological interactions .
Cyclopropanecarboxamide Derivatives
- 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid methylamide: Substitutes cyclopropylamide with a methylamide group, reducing steric hindrance and possibly enhancing metabolic stability .
- Functional Group Impact : The cyclopropylamide’s bulky substituent may hinder enzymatic degradation compared to simpler amides, though this requires experimental validation.
2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
3-Phenoxybenzoic Acid (3-PBA)
- Structure : Aromatic metabolite with a carboxylic acid group, structurally distinct from the cyclopropane core of the cyclopropylamide .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Modifications : Substituting the amide group (e.g., methylamide vs. cyclopropylamide) significantly impacts lipophilicity and metabolic stability, which is critical for designing bioactive compounds .
- Synthetic Utility : The acyl chloride derivative’s reactivity highlights its role in synthesizing diverse cyclopropane derivatives, including amides .
Biological Activity
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a compound derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This compound is notable for its potential biological activities, particularly in the context of central nervous system (CNS) effects and its role as an intermediate in the synthesis of various biologically active molecules.
- Molecular Formula : C11H19NO
- Molecular Weight : 181.27 g/mol
- Structure : Contains a cyclopropane ring with four methyl substituents and an amide functional group.
Biological Activity Overview
Research indicates that 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide exhibits several biological activities:
- CNS Activity : It has been studied for its potential effects on the central nervous system. The compound serves as a precursor for antiepileptic drugs similar to valproic acid, which is widely used in treating epilepsy and bipolar disorder .
- Histone Deacetylase Inhibition : There is evidence suggesting that this compound may inhibit histone deacetylases (HDACs), enzymes that play a significant role in gene regulation and cancer progression. This inhibition could lead to potential therapeutic applications in oncology .
Synthesis
The synthesis of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide can be accomplished through various methods:
- Amidation Reactions : Typically performed using amines and carboxylic acids under controlled conditions to yield the desired amide product.
- Saponification Processes : Utilizing esters derived from the parent acid followed by acidification to obtain the final amide .
Table 1: Summary of Biological Studies
Notable Research Insights
- Anticonvulsant Evaluation : In studies involving rodent models, derivatives of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid were tested for anticonvulsant potency. Results indicated that some derivatives exhibited comparable efficacy to established antiepileptic drugs .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter levels and inhibition of specific enzymes related to neuronal excitability and plasticity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid cyclopropylamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid (CAS 756830-97-4) followed by amidation with cyclopropylamine. Key steps include:
- Esterification : Use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid group.
- Amidation : React the ester intermediate with cyclopropylamine under anhydrous conditions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (δH 1.2–1.4 ppm for cyclopropyl protons) .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Use X-ray crystallography to resolve the cyclopropane ring geometry and confirm steric effects from the tetramethyl groups. Complement with:
- NMR : Analyze coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) to assess ring strain.
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 223.2) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for cyclopropane derivatives, which highlight:
- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and skin irritation .
Advanced Research Questions
Q. How does the tetramethyl-cyclopropane group influence the conformational constraints of peptides when incorporated as an unnatural amino acid?
- Methodological Answer : The rigid cyclopropane ring restricts backbone flexibility, mimicking β-turn structures. Experimental design:
- Peptide Synthesis : Replace natural amino acids (e.g., proline) with this compound via solid-phase synthesis.
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in modified vs. native peptides.
- Biological Assays : Test receptor binding affinity (e.g., GPCRs) to quantify potency changes. Studies show cyclopropane-containing peptides can enhance selectivity by up to 10-fold .
Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or species-specific differences. Approaches include:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cyclopropane ring-opening under oxidative conditions).
- Cross-Species Comparisons : Test hepatocyte viability (human vs. rodent) and correlate with CYP450 enzyme activity.
- Dose-Response Modeling : Apply Hill equations to differentiate acute vs. chronic toxicity thresholds .
Q. How can computational modeling predict the compound’s interaction with biological targets like enzyme active sites?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against targets (e.g., cytochrome P450) using the cyclopropane’s van der Waals parameters.
- Free Energy Calculations : Compute binding affinities (MM/PBSA) to prioritize high-probability interactions.
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. What role does isotopic labeling (e.g., deuterium) play in tracking the compound’s metabolic fate?
- Methodological Answer : Synthesize deuterated analogs (e.g., cyclopropane-d₄) via catalytic deuteration. Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
